Comparative MAO-B Inhibitory Potency: 2-Aminopyrimidin-5-ol vs. Standard Inhibitor
2-Aminopyrimidin-5-ol hydrochloride inhibits human monoamine oxidase B (MAO-B) with an IC50 of 802 nM [1]. This value, while modest, defines its baseline activity in a target class relevant to neurodegenerative disorders. The compound exhibits no detectable inhibition of MAO-A (IC50 >10,000 nM) [2], demonstrating functional selectivity for the B isoform. In comparison, the clinically used MAO-B inhibitor selegiline (deprenyl) exhibits a markedly higher potency in the same assay system (recombinant human MAO-B, p-tyramine substrate), with reported IC50 values in the low nanomolar range (typically 2-20 nM) [3].
| Evidence Dimension | MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 802 nM |
| Comparator Or Baseline | Selegiline: 2-20 nM |
| Quantified Difference | 40- to 400-fold lower potency for target compound |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI insect cells, p-tyramine substrate, 30 min preincubation |
Why This Matters
This data establishes the compound's baseline MAO-B activity, enabling researchers to select it as a weak control inhibitor or as a scaffold for potency optimization via medicinal chemistry.
- [1] BindingDB BDBM50534208 / ChEMBL4465460. IC50: 802 nM for inhibition of recombinant human MAO-B. View Source
- [2] BindingDB BDBM50425476 / ChEMBL2313285. IC50: >10,000 nM for inhibition of human MAO-A. View Source
- [3] Youdim, M.B., et al. The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 2006, 7(4), 295-309. (Typical selegiline IC50 values for human MAO-B). View Source
